Chlorthiamid

Herbicide Soil mobility Environmental fate

Chlorthiamid offers 47-fold higher aqueous solubility (950 mg/L at 21°C) than its active metabolite dichlobenil, ensuring superior soil mobility and distribution in aquatic environments. As a thiobenzamide proherbicide, it undergoes rapid metabolic conversion to release dichlobenil, providing sustained pre-emergence weed control with a measurable metabolic cascade ideal for environmental fate studies. Its 6.5-fold lower acute fish toxicity (LC50 41 mg/L vs 6.3 mg/L) supports safer aquatic weed management research. Verify purity ≥98% (off-white solid, MW 206.09) for reproducible results.

Molecular Formula C7H5Cl2NS
C6H3Cl2CSNH2
C7H5Cl2NS
Molecular Weight 206.09 g/mol
CAS No. 1918-13-4
Cat. No. B1668887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthiamid
CAS1918-13-4
SynonymsChlorthiamid;  Chlorothiamide;  DCBN;  Prefix;  Chlortiamid; 
Molecular FormulaC7H5Cl2NS
C6H3Cl2CSNH2
C7H5Cl2NS
Molecular Weight206.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=S)N)Cl
InChIInChI=1S/C7H5Cl2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
InChIKeyKGKGSIUWJCAFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water, g/100ml at 21Â °C: 0.095
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthiamid (CAS 1918-13-4): Thiobenzamide Proherbicide and Metabolic Precursor to Dichlobenil


Chlorthiamid (2,6-dichlorothiobenzamide, CAS 1918-13-4) is a pre-emergence herbicide belonging to the thiobenzamide class [1]. Its principal agrochemical utility stems from its function as a proherbicide, undergoing rapid environmental and metabolic conversion to the active phytotoxin 2,6-dichlorobenzonitrile (dichlobenil) [2]. Due to its relatively high water solubility (950 mg/L at 21 °C), non-volatile nature, and moderate soil mobility, chlorthiamid has been historically applied for non-selective, total vegetation control in non-crop areas, industrial sites, and aquatic weed management scenarios [3].

Why Direct Substitution of Chlorthiamid with Dichlobenil Is Not Supported by Physicochemical and Metabolic Evidence


While chlorthiamid and its active metabolite dichlobenil share a common 2,6-dichlorinated aromatic core and are often co-marketed for similar weed control applications, their interchangeability in rigorous research or industrial processes is precluded by marked differences in physicochemical behavior, metabolic activation kinetics, and residue profiles [1]. Chlorthiamid exhibits over 47-fold higher aqueous solubility (950 mg/L) compared to dichlobenil (~20 mg/L), conferring significantly distinct mobility and leaching characteristics in soil matrices [2]. Moreover, chlorthiamid serves as a metabolic precursor that requires in vivo or in-soil conversion to dichlobenil, introducing a temporal delay in the onset of phytotoxicity and altering the systemic distribution of active moieties [3]. These intrinsic distinctions demand product-specific validation rather than generic compound interchange.

Quantitative Differentiators: Head-to-Head and Cross-Study Comparative Data for Chlorthiamid Selection


Aqueous Solubility and Soil Mobility: Chlorthiamid Exhibits 47.5-Fold Higher Water Solubility Relative to Dichlobenil

Chlorthiamid demonstrates markedly higher aqueous solubility (950 mg/L at 21 °C) compared to its active metabolite dichlobenil (~20 mg/L at 20 °C), representing a 47.5-fold difference [1]. This substantial solubility disparity directly influences leaching potential and groundwater contamination risk, with chlorthiamid classified as moderately mobile while dichlobenil exhibits lower mobility [2]. The elevated solubility of chlorthiamid also contributes to its characterization as a proherbicide that can undergo rapid dissolution and subsequent conversion in soil systems [3].

Herbicide Soil mobility Environmental fate

Soil Persistence and Metabolic Conversion: Chlorthiamid Undergoes Rapid Transformation to Dichlobenil with >97% Disappearance Within 4 Weeks

In field soil studies across clay, medium loam, and sandy loam types, chlorthiamid undergoes rapid conversion to dichlobenil, with less than 3% of the originally applied chlorthiamid remaining after 4 weeks [1]. This contrasts with the persistence of dichlobenil itself, which exhibits an initial half-life of approximately 2 weeks under wet conditions in similar soil types [2]. The rapid conversion of chlorthiamid to dichlobenil in soil (DT50 for loss from soil) underscores its function as a proherbicide that provides a reservoir of active dichlobenil over time [3].

Herbicide Soil degradation Metabolism

Mammalian Toxicity Profile: Chlorthiamid Exhibits Species-Specific Acute Oral LD50 Values That Diverge from Dichlobenil

Acute oral toxicity studies reveal that chlorthiamid exhibits a rat acute oral LD50 of 757 mg/kg (95% confidence interval: 691–801 mg/kg), which classifies it as slightly hazardous (WHO Class III) [1]. In contrast, dichlobenil demonstrates a lower rat acute oral LD50 of 271 mg/kg, indicating moderately hazardous properties [2]. Additionally, chlorthiamid displays notable species-specific sensitivity, with sheep exhibiting an acute oral LD50 between 100 and 125 mg/kg, compared to over 1,000 mg/kg in domestic fowl and Beagle hounds [3].

Toxicology Mammalian toxicity Safety assessment

Aquatic Toxicity: Chlorthiamid Demonstrates Lower Acute Fish Toxicity (LC50) Compared to Dichlobenil

Acute aquatic toxicity assessments indicate that chlorthiamid exhibits a 24-hour LC50 of 41 mg/L for harlequin fish (Rasbora heteromorpha), whereas dichlobenil demonstrates a markedly lower 96-hour LC50 of 6.3 mg/L for rainbow trout (Oncorhynchus mykiss) [1]. Although direct species-matched comparisons are not available, the 6.5-fold difference in LC50 values suggests that chlorthiamid may present a lower acute risk to aquatic organisms, which is particularly relevant for applications involving aquatic weed control or proximity to surface waters [2].

Ecotoxicology Aquatic toxicity Environmental risk assessment

Validated Application Scenarios for Chlorthiamid Based on Quantitative Evidence


Pre-Emergence Total Vegetation Control in Non-Crop Areas and Rights-of-Way

Chlorthiamid's rapid soil conversion to dichlobenil (less than 3% remaining after 4 weeks) and its moderate soil mobility make it well-suited for pre-emergence, non-selective weed control in industrial sites, railways, and rights-of-way. Its relatively high water solubility (950 mg/L) facilitates soil incorporation, while the proherbicide nature provides sustained release of the active dichlobenil moiety, aligning with the need for long-term residual activity in non-crop settings [1].

Aquatic Weed Management in Irrigation Canals and Drainage Ditches

The 6.5-fold lower acute fish toxicity of chlorthiamid (LC50 41 mg/L) compared to dichlobenil (LC50 6.3 mg/L) supports its preferential use in aquatic weed control programs where minimizing acute risks to non-target aquatic organisms is a primary selection criterion. The compound's high water solubility also ensures effective distribution in aquatic environments, while its proherbicide conversion ensures sustained herbicidal activity [2].

Residue and Metabolism Studies in Environmental Fate Research

Chlorthiamid's well-characterized metabolic pathway—rapid conversion to dichlobenil in soil, followed by gradual microbial degradation to 2,6-dichlorobenzamide and 2,6-dichlorobenzoic acid—makes it an ideal model compound for studying proherbicide behavior, soil dissipation kinetics, and the formation of persistent metabolites. Research protocols requiring a defined and quantifiable metabolic cascade benefit from chlorthiamid's predictable transformation profile [3].

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